4-Chloro-2-methoxy-7-methylquinoline chemical structure and properties
4-Chloro-2-methoxy-7-methylquinoline chemical structure and properties
Executive Summary
4-Chloro-2-methoxy-7-methylquinoline (CAS: 443687-50-1) is a trisubstituted quinoline scaffold extensively utilized as a pharmacophore in the development of tyrosine kinase inhibitors (TKIs) and anti-infective agents.[1][2] Characterized by a reactive chlorine atom at the C4 position and a methoxy group at C2, this molecule serves as a versatile electrophile for nucleophilic aromatic substitution (
This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and reactivity profiles, offering researchers a grounded resource for utilizing this intermediate in high-value chemical transformations.
Chemical Identity & Physicochemical Properties[4][5][6]
The structural distinctiveness of 4-chloro-2-methoxy-7-methylquinoline lies in the electronic push-pull system created by the electron-donating methoxy group at C2 and the electron-withdrawing chlorine at C4. This arrangement activates the C4 position for substitution while stabilizing the pyridine ring of the quinoline system.
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | 4-Chloro-2-methoxy-7-methylquinoline |
| CAS Number | 443687-50-1 |
| Molecular Formula | |
| Molecular Weight | 207.66 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 88–92 °C (Typical for this class) |
| LogP (Predicted) | 3.65 ± 0.4 |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |
| pKa (Predicted) | ~2.5 (Quinoline nitrogen) |
| SMILES | COc1nc2cc(C)ccc2c(Cl)c1 |
Synthetic Methodology
The synthesis of 4-chloro-2-methoxy-7-methylquinoline presents a regioselectivity challenge. The precursor, 2,4-dichloro-7-methylquinoline, has two electrophilic sites. While the C4 position is generally more reactive towards nucleophiles due to the lower electron density in the pyridine ring, specific conditions allow for the selective installation of the methoxy group at C2, or the isolation of the C2-isomer from a mixture.
Protocol: Regioselective Synthesis from 3-Methylaniline
Mechanism: The synthesis proceeds via the cyclization of a malonate derivative followed by chlorination and nucleophilic displacement.
Step 1: Construction of the Quinoline-2,4-dione Scaffold
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Reagents: 3-Methylaniline (1.0 eq), Diethyl malonate (1.1 eq), Diphenyl ether (Solvent).
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Procedure:
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Combine 3-methylaniline and diethyl malonate in a high-boiling solvent (Diphenyl ether).
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Heat to 250°C with continuous removal of ethanol (Dean-Stark trap).
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Result: Cyclization yields 4-hydroxy-7-methylquinolin-2(1H)-one (and potentially the 5-methyl isomer, which must be separated if 3-methylaniline is used, though 7-methyl is often favored sterically).
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Purification: Precipitation with hexane and filtration.
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Step 2: Chlorination (Deoxychlorination)
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Reagents: 4-Hydroxy-7-methylquinolin-2(1H)-one,
(Phosphorus oxychloride, excess). -
Procedure:
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Suspend the dione in neat
. -
Reflux at 110°C for 3-5 hours.
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Quench carefully into ice water and neutralize with
. -
Product: 2,4-Dichloro-7-methylquinoline.
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Step 3: Nucleophilic Substitution (The Critical Step)
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Reagents: 2,4-Dichloro-7-methylquinoline (1.0 eq), NaOMe (Sodium Methoxide, 1.05 eq), Methanol (anhydrous).
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Procedure:
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Dissolve the dichloro-intermediate in anhydrous methanol.
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Add NaOMe solution dropwise at reflux temperature (65°C).
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Note on Regioselectivity: While C4 is kinetically favored, thermodynamic control and steric factors in 2,4-dichloro systems can yield significant quantities of the 2-methoxy isomer. Alternatively, the N-oxide route (oxidation of 4-chloro-7-methylquinoline followed by rearrangement with NaOMe) guarantees C2 functionalization, but the direct displacement is more common industrially.
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Workup: Evaporate methanol, partition between water/DCM.
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Purification: Silica gel chromatography (0-20% EtOAc in Hexanes) is mandatory to separate the 4-chloro-2-methoxy product (Target) from the 2-chloro-4-methoxy byproduct.
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Figure 1: Synthetic pathway highlighting the critical regioselective step.
Reactivity & Applications in Drug Discovery
The 4-chloro-2-methoxy-7-methylquinoline scaffold is a "privileged structure" in medicinal chemistry. Its utility is defined by the differential reactivity of its substituents.
The "Handle" (C4 Position)
The chlorine atom at position 4 is highly susceptible to nucleophilic aromatic substitution (
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Reaction Conditions: Aniline/Amine (1.1 eq), Isopropanol or ethoxyethanol,
(catalytic HCl) or heat (80-100°C). -
Mechanism: Protonation of the quinoline nitrogen (or H-bonding in protic solvents) increases the electrophilicity at C4, facilitating attack by the amine.
The 2-Methoxy Group
The methoxy group at C2 serves two roles:
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Solubility & Metabolism: It modulates lipophilicity and metabolic stability compared to a bare quinoline.
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Chemical Mask: It can be hydrolyzed back to a 2-quinolone (lactam) using strong acids (e.g., HBr/AcOH) if a hydrogen bond donor is required in the final drug molecule.
Case Study: Kinase Inhibition
This scaffold mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinase enzymes. Derivatives of 4-amino-quinolines are potent inhibitors of:
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VEGFR (Vascular Endothelial Growth Factor Receptor): Anti-angiogenic activity.
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c-Met: implicated in tumor metastasis.
Figure 2: Reactivity profile demonstrating the versatility of the scaffold.
Safety & Handling
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Hazard Classification: Acute Toxic (Oral), Skin Irritant, Serious Eye Damage.
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Handling:
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Use in a fume hood; the compound is a potent alkylating-like agent (due to the reactive chloro group) and may cause sensitization.
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Avoid contact with strong oxidizing agents.
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Storage: Keep under inert atmosphere (Argon/Nitrogen) at 2-8°C. Moisture sensitive (hydrolysis of the chlorine is slow but possible over long durations).
References
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Synthesis of 4-chloro-2-methoxyquinolines via NaOMe displacement
- Source: US Patent 11,407,753 B2. "Compounds for treating Huntington's disease.
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General Reactivity of 2,4-Dichloroquinolines
- Source: BenchChem Technical Guide on 6-Bromo-4-chloro-2-methoxyquinoline.
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Chemical Structure & Vendor Data
- Source: PubChem Compound Summary for 4-Chloro-2-methylquinoline (Parent analog d
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N-Oxide Route for Regioselectivity (Academic Context)
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Tagawa, Y., et al. "Reaction of Quinoline 1-Oxides with Sodium Methoxide." Heterocycles, 1999.[3]
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